- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648

Cas no 97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester)

D-(-)-Mandelic Acid Benzyl Ester 化学的及び物理的性質

名前と識別子

-

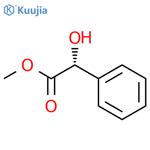

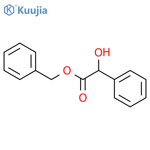

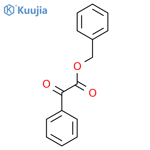

- (R)-Benzyl 2-hydroxy-2-phenylacetate

- Benzyl D-(-)-Mandelate

- (R)-benzyl Mandelate

- Benzyl (R)-(?)-mandelate

- C15H14O3

- D-(-)-Mandelic Acid Benzyl Ester

- Benzyl D-mandelate

- Benzyl (R)-(-)-mandelate

- benzyl (2R)-2-hydroxy-2-phenylacetate

- D-Mandelic Acid Benzyl Ester

- (-)-Mandelic acid benzyl ester

- JFKWZVQEMSKSBU-CQSZACIVSA-N

- HMS3650E03

- (R)-Hydroxyphenylacetic acid benzyl ester

- AB0031301

- M1354

- X4324

- ST24026442

- HYDROXY-PHENYL-ACETIC ACID BENZYL ESTER

- Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, (R)- (ZCI)

- (R)-Benzyl2-hydroxy-2-phenylacetate

- D

- Benzyl (2R)-hydroxy(phenyl)acetate

- Benzyl (R)-(-)-mandelate, 99%

- DTXSID50357490

- Benzeneacetic acid,a-hydroxy-,phenylmethyl ester,(ar)-

- SR-01000946772-1

- SR-01000946772

- MFCD00674031

- SCHEMBL2231648

- F16500

- 97415-09-3

- AKOS005256826

-

- MDL: MFCD00674031

- インチ: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1

- InChIKey: JFKWZVQEMSKSBU-CQSZACIVSA-N

- ほほえんだ: [C@H](C1C=CC=CC=1)(O)C(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 242.094

- どういたいしつりょう: 242.094

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.204

- ゆうかいてん: 104-107 °C (lit.)

- ふってん: 387 ºC

- フラッシュポイント: 163 ºC

- 屈折率: -34 ° (C=1, CH3CN)

- PSA: 46.53000

- LogP: 2.46340

- 光学活性: [α]25/D −55°, c = 1 in chloroform

- ようかいせい: 未確定

- ひせんこうど: -55 ° (c=1, CHCl3)

D-(-)-Mandelic Acid Benzyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Sealed in dry,Room Temperature

D-(-)-Mandelic Acid Benzyl Ester 税関データ

- 税関コード:29181990

D-(-)-Mandelic Acid Benzyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M162538-10g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | 10g |

$75.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45900-5g |

(R)-Benzyl mandelate |

97415-09-3 | 5g |

¥46.0 | 2021-09-04 | ||

| TRC | M162538-100g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | 100g |

$305.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-100g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | >98.0%(HPLC) | 100g |

¥581.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-25G |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | >98.0%(HPLC) | 25g |

¥188.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D404015-1kg |

(R)-Benzyl mandelate |

97415-09-3 | 97% | 1kg |

$900 | 2024-06-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205486-1g |

(R)-benzyl Mandelate, |

97415-09-3 | 1g |

¥150.00 | 2023-09-05 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80597-5mg |

(-)-Mandelic acid benzyl ester |

97415-09-3 | 98.0% | 5mg |

¥160 | 2021-05-07 | |

| 1PlusChem | 1P003OKS-5g |

(R)-Benzyl 2-hydroxy-2-phenylacetate |

97415-09-3 | 98% | 5g |

$4.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110678-100g |

(R)-Benzyl mandelate |

97415-09-3 | 98% | 100g |

¥106.00 | 2024-04-23 |

D-(-)-Mandelic Acid Benzyl Ester 合成方法

合成方法 1

1.2 Reagents: Ammonium chloride Solvents: Water

合成方法 2

- Preparation of optically active condensation products of optically active aromatic hydroxycarboxylic acids, Japan, , ,

合成方法 3

- Preparation of amino acid derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,

合成方法 4

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

合成方法 5

1.2 Reagents: Water

- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

合成方法 6

1.2 3 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

合成方法 7

- Preparation of amino acid derivatives for use as thrombin inhibitors, United States, , ,

合成方法 8

- An improved process for preparing optically active phosphate esters as intermediate for HMG-CoA reductase inhibitors, India, , ,

合成方法 9

1.2 Solvents: Dichloromethane

- Expanding the utility of proteases in synthesis: broadening the substrate acceptance in non-coded amide bond formation using chemically modified mutants of subtilisin, Tetrahedron: Asymmetry, 2001, 12(2), 249-261

合成方法 10

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

合成方法 11

- Optically active polyamides having an (-)-anti head-to-head coumarin dimer component. 3. Chiral recognition ability, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3341-5

合成方法 12

1.2 48 h, 0 °C

- Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation, Chemistry - A European Journal, 2014, 20(48), 15884-15890

合成方法 13

- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

合成方法 14

- Preparation of arylacetic acid monoesters as intermediates for prostaglandins and other natural products, European Patent Organization, , ,

D-(-)-Mandelic Acid Benzyl Ester Raw materials

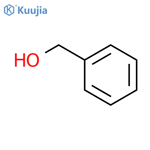

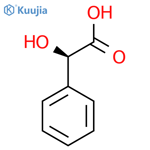

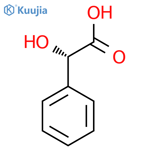

- D-(-)-Mandelic acid

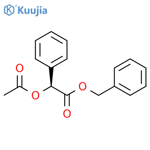

- Methyl (R)-(-)-Mandelate

- Benzyl alcohol

- (S)-(+)-Mandelic Acid

- Benzyl DL-Mandelate

D-(-)-Mandelic Acid Benzyl Ester Preparation Products

D-(-)-Mandelic Acid Benzyl Ester 関連文献

-

Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706

-

András Mravik,Zsolt B?cskei,Zoltán Katona,Imre Markovits,Gyu?rgy Pokol,Dóra K. Menyhárd,Elemér Fogassy Chem. Commun. 1996 1983

-

Tammy Ladduwahetty Contemp. Org. Synth. 1996 3 243

-

Shiue-Shien Weng,Hsin-Chun Li,Teng-Mao Yang RSC Adv. 2013 3 1976

-

Kenneth L. Shepard,John I. Stevens J. Chem. Soc. D 1971 951

D-(-)-Mandelic Acid Benzyl Esterに関する追加情報

D-(-)-Mandelic Acid Benzyl Ester(CAS No. 97415-09-3)の総合解説:特性・応用・市場動向

D-(-)-Mandelic Acid Benzyl Ester(D-(-)-マンデル酸ベンジルエステル)は、光学活性を有する有機化合物として、医薬品中間体や香料分野で注目を集���る化合物です。CAS登録番号97415-09-3で特定される本物質は、キラル合成や不斉反応における重要な構築ブロックとしての役割から、近年のグリーンケミストリーの潮流とも深く関わっています。

2023年以降、サステナブル化学やバイオベース原料への需要拡大に伴い、天然由来の光学活性化合物である本製品の需要が増加。特にフレグランス産業では、バニラやアーモンド様の香気特性を活かした高付加価値香料として、欧米市場を中心に採用例が報告されています。

化学的特性としては、分子量242.27 g/mol、白色~淡黄色結晶性粉末の外観を示し、エステル結合の特性を活かした穏やかな加水分解反応が可能です。この性質を利用し、徐放性香料やプロドラッグ設計における制御放出キャリアとしての応用研究が進められています。

合成経路に関しては、酵素的エステル化や不斉触媒反応など多様な手法が開発されています。中でもリパーゼを用いた生体触媒プロセスは、常温常圧での反応が可能なため、環境負荷低減の観点から産業スケールでの採用が増加傾向にあります。

市場動向を分析すると、2022-2027年の予測期間中に年平均成長率(CAGR)4.8%で拡大すると予想されています。これはクリーンビューティー市場の急成長や、フェイシャルケア製品における天然成分需要の高まりが主要因です。実際、韓国や日本の化粧品メーカーでは、本化合物を配合した抗酸化スキンケア製品の上市が相次いでいます。

安全性データに関しては、OECDガイドラインに基づく急性経口毒性(LD50)がラットで>2000 mg/kgと報告されており、適切な取扱い条件下では比較的安全な化合物に分類されます。ただし、感作性に関する評価は継続中であり、化粧品原料として使用する際には最新のCOSINGデータベースでの確認が推奨されます。

分析技術の進歩も本化合物の応用範囲を拡大しています。HPLC-UVやLC-MS/MSを用いた微量分析法が確立されたことで、化粧品中の含有量管理や代謝物追跡が可能になりました。特に超臨界流体クロマトグラフィー(SFC)による光学純度測定は、99%以上のee値を保証する品質管理プロセスとして定着しつつあります。

学術研究のトレンドとしては、微生物発酵による生産効率向上に関する論文が増加。2023年に発表されたJournal of Agricultural and Food Chemistryの研究では、遺伝子組換え酵母を用いて収率78%達成が報告されるなど、ホワイトバイオテクノロジーの進展が本化合物のコスト競争力を高めています。

今後の展望として、カーボンニュートラル認証を取得した製造プロセスの開発や、アップサイクル原料(例:アーモンド加工副産物)からの合成ルート確立が産業界の重点課題となっています。これらの進展は、持続可能な開発目標(SDGs)の達成にも貢献するものと期待されています。

97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester) 関連製品

- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)

- 10606-72-1(Ethyl (R)-(-)-mandelate)

- 774-40-3(Ethyl mandelate)

- 20698-91-3(Methyl (R)-(-)-Mandelate)

- 21210-43-5(Methyl (S)-(+)-mandelate)

- 4358-87-6(Methyl (S)-(+)-mandelate)

- 4358-88-7(ethyl mandelate)

- 890-98-2(Benzyl DL-Mandelate)

- 51019-43-3((-)-O-Acetyl-D-mandelic acid)

- 13704-09-1(Ethyl (S)-(+)-mandelate)